molecular formula C9H12N2O6 B1206715 5-Hydroxy-2'-deoxyuridine CAS No. 5168-36-5

5-Hydroxy-2'-deoxyuridine

Cat. No. B1206715
CAS RN: 5168-36-5
M. Wt: 244.2 g/mol
InChI Key: UIJSURSVLVISBO-UBKIQSJTSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxy-2'-deoxyuridine and its derivatives involves several chemical methods aimed at introducing functional groups that influence its biological activity. For instance, Shiau et al. (1980) reported the synthesis of 5-(azidomethyl)-2'-deoxyuridine, demonstrating the chemical flexibility of this compound in generating analogues with potential biological activities (Shiau, Schinazi, Chen, & Prusoff, 1980). Another approach by Hansen et al. (2011) detailed an improved strategy for the synthesis of protected 5-hydroxymethyl-2′-deoxycytidine phosphoramidite, highlighting advancements in the synthesis techniques for site-specific incorporation into oligonucleotides (Hansen, Thalhammer, El-Sagheer, Brown, & Schofield, 2011).

Molecular Structure Analysis

Investigations into the molecular structure of 5-Hydroxy-2'-deoxyuridine have provided insights into its interaction with biological molecules. Sowers, Beardsley (1993) described the solid-phase synthesis of oligonucleotides containing 5-Hydroxy-2'-deoxyuridine at defined sites, offering a glimpse into its structural significance in DNA damage and repair processes (Sowers & Beardsley, 1993).

Chemical Reactions and Properties

The chemical reactivity of 5-Hydroxy-2'-deoxyuridine underlines its potential as a therapeutic agent. Torrence, Spencer, & Bobst (1978) explored the alkylation of 5-Hydroxy-2'-deoxyuridine to produce nucleoside analogues with significant antiviral activity, suggesting its potential utility in drug development (Torrence, Spencer, & Bobst, 1978).

Physical Properties Analysis

The physical properties of 5-Hydroxy-2'-deoxyuridine, such as its solubility, melting point, and stability, are crucial for its application in biological systems. While specific studies focusing solely on the physical properties of 5-Hydroxy-2'-deoxyuridine were not identified in this search, these attributes can be inferred from the synthesis and chemical properties discussions, indicating its stability under various conditions and its compatibility for use in biological experiments.

Chemical Properties Analysis

5-Hydroxy-2'-deoxyuridine exhibits a range of chemical properties that contribute to its biological activity, including its interaction with DNA and potential for inducing mutations. The study of its chemical properties is essential for understanding its role in biological processes and its potential therapeutic applications. Research by Kumar et al. (1989) on the synthesis of halohydrin analogues of 5-Hydroxy-2'-deoxyuridines underscores the chemical versatility and potential biological relevance of this compound (Kumar, Wiebe, Hall, Knaus, Tovell, Tyrrell, Allen, & Fathi-Afshar, 1989).

Scientific Research Applications

Cytotoxicity and DNA Incorporation

5-Hydroxy-2'-deoxyuridine is a biologically active thymidine analogue. Research has focused on characterizing its cytotoxicity and incorporation into DNA. Studies have shown that it inhibits cellular proliferation in human leukemia cell lines, suggesting its potential application in cancer research. The incorporation of 5-Hydroxy-2'-deoxyuridine into DNA of hematopoietic cells was found to be low, leading to discussions about a possible repair mechanism for 5-hydroxymethyluracil bound to DNA (Kahilainen, Bergstrom, & Vilpo, 1985).

Antiviral and Cytotoxic Activity

The iodohydrin and iodomethoxy derivatives of 5-Hydroxy-2'-deoxyuridine have shown antiviral and cytotoxic activities. These derivatives exhibited significant activity against herpes simplex virus (HSV-1) and demonstrated cytotoxicity in the in vitro L1210 screen, indicating their potential as antiviral agents (Kumar et al., 1990).

Radioimmunoassay Development

A radioimmunoassay for 5-Hydroxy-2'-deoxyuridine was developed to measure its plasma levels in mice receiving experimental chemotherapy. This assay provided a way to quantitatively analyze the presence and concentration of 5-Hydroxy-2'-deoxyuridine in biological samples, important for studies in pharmacokinetics and drug monitoring (Vilpo et al., 1987).

Anti-Herpes Activity

Alkylation of 5-Hydroxy-2'-deoxyuridine led to the development of new nucleoside analogues. One such analogue, 5-propynyloxy-2'-deoxyuridine, was identified as a potent inhibitor of herpes simplex virus. The anti-herpes activity of these analogues depended on the integrity of their acetylene group, suggesting a specific mechanism of action (Torrence, Spencer, & Bobst, 1978).

Inhibition of Bacterial Growth

5-Hydroxy-2'-deoxyuridine was synthesized and found to inhibit the growth of E. coli after deamination. It was more effective than its uridine analogue, possibly due to maintaining an inhibitory level over a longer period. This suggests its potential use in studying bacterial DNA synthesis and metabolism (Leung & Visser, 1974).

Synthesis for Research on DNA Modification

Improved methods for synthesizing 5-Hydroxy-2'-deoxyuridine phosphoramidite were developed to facilitate research on DNA modifications. This advancement supports studies into the role of 5-hydroxymethylcytosine in human DNA, contributing to our understanding of epigenetics (Hansen et al., 2011).

Safety And Hazards

When handling 5-Hydroxy-2’-deoxyuridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of 5-Hydroxy-2’-deoxyuridine research could involve the development of more efficient and practical methods for the synthesis of these compounds . Additionally, the mutational properties of these nucleotides in an in vivo system could be further explored .

properties

IUPAC Name

5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-6-4(13)1-7(17-6)11-2-5(14)8(15)10-9(11)16/h2,4,6-7,12-14H,1,3H2,(H,10,15,16)/t4-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJSURSVLVISBO-UBKIQSJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2'-deoxyuridine

CAS RN

5168-36-5
Record name 5-Hydroxy-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005168365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
502
Citations
ML Morningstar, DA Kreutzer… - Chemical research in …, 1997 - ACS Publications
… We report the first chemical syntheses of site-specifically modified oligonucleotides containing the putatively mutagenic DNA oxidation damage products 5-hydroxy-2‘-deoxyuridine (dU …
Number of citations: 27 pubs.acs.org
Z Hatahet, YW Kow, AA Purmal… - Journal of Biological …, 1994 - ASBMB
… an N-glycosylase, a reduction in the signal of 5-hydroxy-2'-deoxyuridine and 5-hydroxy-2'-… a substrate, a 47% reduction in the 5-hydroxy-2'deoxyuridine level and 84% reduction in the 5-…
Number of citations: 400 www.jbc.org
PF Torrence, JW Spencer, AM Bobst… - Journal of Medicinal …, 1978 - ACS Publications
… Alkylation of 5-hydroxyuridine or 5-hydroxy-2'-deoxyuridine with various activated alkylating agents in the presence of 1 equiv of NaOH gave a series of new nucleoside analogues …
Number of citations: 55 pubs.acs.org
J Rivière, F Bergeron, S Tremblay… - Journal of the …, 2004 - ACS Publications
… Here, the oxidation products of 5-hydroxy-2‘-deoxyuridine have been studied by NMR and MS … of six products in the oxidation pathway of 5-hydroxy-2‘-deoxyuridine (5-oh-dUrd). …
Number of citations: 33 pubs.acs.org
KK Leung, DW Visser - Biochemical medicine, 1974 - Elsevier
… The deaminated product of HOdCyd, 5-hydroxy-2’-deoxyuridine ( HOdUrd) ,I has been shown previously to suppress growth of E. coli K-12 (13). … HOdUrd, 5-hydroxy-2’-deoxyuridine; …
Number of citations: 4 www.sciencedirect.com
E Muller, D Gasparutto, J Cadet - ChemBioChem, 2002 - Wiley Online Library
… The synthesis of the targeted phosphoramidite 10 (Scheme 2) started with 5′-O-(4,4′-dimethoxytrityl)-5-hydroxy-2′-deoxyuridine (2), which was prepared according to the method …
GF Huang, M Okada, E De Clercq… - Journal of Medicinal …, 1981 - ACS Publications
… of 3-(cyanomethyl)-5-hydroxy-2'-deoxyuridine (5) and only a trace amount of the desired product (2). In contrast, when 5-hydroxy-2'-deoxyuridine was alkylated in water in the presence …
Number of citations: 14 pubs.acs.org
H Cao, Y Wang - Journal of the American Society for Mass …, 2006 - ACS Publications
… Modified nucleosides 5-formyl-2=-deoxyuridine (5-FmdU), 5-hydroxy-2=-deoxyuridine (5OHdU), 5-formyl-2=-deoxycytidine (5-FmdC), 5-hydroxy-2=-deoxycytidine (5-OHdC), 5-…
Number of citations: 44 pubs.acs.org
S Tremblay, T Douki, J Cadet, JR Wagner - Journal of Biological Chemistry, 1999 - ASBMB
… In addition, 5-hydroxy-2′-deoxyuridine (oh 5 dUrd) may be produced from dehydration of dUrd glycols, although this is a minor pathway for the 2′-deoxyribonucleosides. The …
Number of citations: 70 www.jbc.org
JR Wagner, S Tremblay, B Gowans… - Biochemistry and cell …, 1997 - cdnsciencepub.com
… hydroxy-2′deoxycytidine and 5-hydroxy-2′-deoxyuridine. Incubation of mouse L1210 cells … In contrast, we did not observe any significant incorporation of 5-hydroxy-2′-deoxyuridine …
Number of citations: 10 cdnsciencepub.com

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